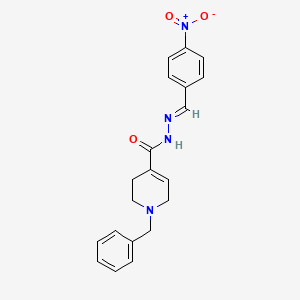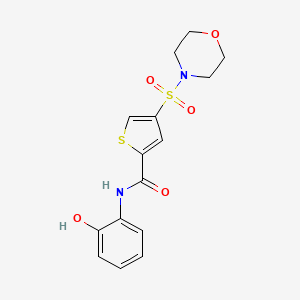![molecular formula C23H27N3O2 B5523874 N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.21032711 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Several studies have been conducted to design and synthesize novel derivatives of imidazo[1,2-a]pyridine-3-carboxamide with significant antimycobacterial properties. For instance, compounds bearing a variety of linkers based on the structure of IMB-1402 have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Specifically, derivatives such as 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridines with an electron-donating group on the benzene ring have demonstrated potent scaffold properties, with compounds 26g and 26h exhibiting significant antimycobacterial activity (MIC: 0.041-2.64 μM) against MTB strains, along with acceptable safety indices (SI values of 4395 and 1405, respectively) (Lv et al., 2017). Furthermore, a series bearing an N-(2-phenoxyethyl) moiety has been synthesized, displaying excellent in vitro activity against the drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mycobacterium tuberculosis strains, with compound 10j showcasing promising safety and pharmacokinetic properties (Wu et al., 2016).
Antituberculosis Agents
Another avenue of research has focused on the development of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antituberculosis agents. A variety of these compounds have shown excellent in vitro activity against both drug-sensitive MTB strain H37Rv and multidrug-resistant MTB clinical isolates. This highlights the compound's potential as a new direction for the development of antituberculosis treatments, with several 2,6-dimethyl imidazo[1,2-a]pyridine carboxamides demonstrating significant activity, thereby opening pathways for further development (Li et al., 2020).
Synthesis and Biological Evaluation
In the realm of synthesis and biological evaluation, new derivatives of imidazo[1,2-a]pyridine have been explored for their potential as anticancer, anti-5-lipoxygenase agents, and antimicrobial activities. For instance, novel series of compounds have been synthesized and evaluated for their activity against cancer cell lines and their ability to inhibit 5-lipoxygenase, showcasing the chemical versatility and therapeutic potential of derivatives of imidazo[1,2-a]pyridine (Rahmouni et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-22(2)17-23(11-15-28-22,19-6-4-3-5-7-19)10-12-25-21(27)18-8-9-20-24-13-14-26(20)16-18/h3-9,13-14,16H,10-12,15,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDZHDDGXIAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)C2=CN3C=CN=C3C=C2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)
![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)


![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea](/img/structure/B5523866.png)
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)

![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)
